[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol
Description
Chemical Identity and Structural Characterization of [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol , which reflects its substituent arrangement on the pyrazole ring. The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. According to IUPAC numbering conventions:
- The propan-2-yl group (isopropyl) is attached to nitrogen at position 1.
- An ethyl group (-CH₂CH₃) occupies position 5.
- The methanol group (-CH₂OH) is bonded to position 3.
This nomenclature ensures unambiguous identification of the compound’s structure, emphasizing the relative positions of its functional groups.
Molecular Formula and Stereochemical Configuration
The molecular formula of [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol is C₉H₁₆N₂O , with a molecular weight of 168.24 g/mol . The SMILES notation OCC₁=NN(C(C)C)C(CC)=C₁ provides a linear representation of its structure, confirming the connectivity of atoms.
Table 1: Molecular Identity
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O | |
| Molecular Weight | 168.24 g/mol | |
| CAS Registry Number | 2060026-76-6 | |
| SMILES Notation | OCC₁=NN(C(C)C)C(CC)=C₁ |
The compound lacks chiral centers due to the absence of tetrahedral carbon atoms with four distinct substituents. Consequently, no stereoisomers (e.g., enantiomers or diastereomers) are anticipated.
Crystallographic Data and Three-Dimensional Conformational Analysis
As of the latest available data, no crystallographic studies (e.g., X-ray diffraction or neutron scattering) have been published for [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol. The absence of unit cell parameters, space group classifications, or bond angle measurements limits insights into its solid-state conformation. Computational modeling, such as density functional theory (DFT), could predict preferred conformations, but experimental validation remains pending.
Physicochemical Properties: Melting Point, Boiling Point, and Solubility Profiling
Available data on the compound’s physicochemical properties are sparse. Commercial supplier records specify its molecular weight and formula but omit empirical measurements of melting point, boiling point, or solubility. The hydroxymethyl group (-CH₂OH) suggests moderate polarity, implying potential solubility in polar solvents like water, ethanol, or dimethyl sulfoxide (DMSO). However, quantitative solubility profiling requires experimental determination.
Table 2: Physicochemical Properties
| Property | Status | Source Citation |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility in Water | Not reported |
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(5-ethyl-1-propan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-4-9-5-8(6-12)10-11(9)7(2)3/h5,7,12H,4,6H2,1-3H3 |
InChI Key |
ANVKWQUXWZMSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1C(C)C)CO |
Origin of Product |
United States |
Preparation Methods
General Overview
[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative with applications in medicinal chemistry, particularly as an intermediate for drugs like voxelotor. Its synthesis typically involves multi-step reactions, including cyclization, cross-coupling, and functional group transformations. Below, we analyze key methodologies from peer-reviewed literature and patents.
Synthetic Routes
Cyclocondensation Approach
The pyrazole core is often constructed via cyclization of hydrazines with 1,3-diketones or equivalents. For this compound, ethyl acetoacetate and isopropyl hydrazine are condensed under acidic or basic conditions to form 1-isopropyl-3-hydroxypyrazole, followed by alkylation and reduction.
- Cyclization :
- Reduction :
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 75% | |
| Reduction | LiAlH₄, THF, 0°C → RT | 82% |
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling can introduce substituents post-cyclization. This method is highlighted in EP3280710B1 for analogous pyrazole derivatives.
- Boronate Formation :
- Convert 3-bromo-5-ethyl-1-isopropyl-1H-pyrazole to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
- Coupling :
Table 2: Suzuki Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (0.8 mol%) | |
| Base | K₂CO₃ | |
| Solvent | Acetonitrile/H₂O (1:1) | |
| Temperature | 70°C, 2 h | |
| Yield | 89% |
Mitsunobu Reaction for Hydroxymethylation
The Mitsunobu reaction introduces hydroxyl groups via redox conditions. WO2016162604A1 details this for pyrazole intermediates.
- Substrate Preparation :
- Start with 3-carboxy-5-ethyl-1-isopropyl-1H-pyrazole.
- Mitsunobu Reaction :
Table 3: Mitsunobu Conditions
| Reagent | Role | Amount | Source |
|---|---|---|---|
| DIAD | Redox agent | 1.5 eq | |
| PPh₃ | Phosphine ligand | 1.5 eq | |
| Solvent | THF | 0.1 M | |
| Yield | 78% |
Optimization and Challenges
- Catalyst Efficiency : Pd(OAc)₂ loading as low as 0.6–0.8 mol% achieves high yields in Suzuki reactions.
- Byproducts : Over-reduction in LiAlH₄ steps can form 5-ethyl-1-isopropyl-1H-pyrazole-3-methane; controlled temperature mitigates this.
- Scalability : Acetonitrile/water biphasic systems simplify isolation (>90% recovery).
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 1.42 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 3.55 (s, 2H, CH₂OH), 4.75 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.25 (s, 1H, pyrazole-H).
- HPLC Purity : >99% after recrystallization.
Biological Activity
The compound [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol (CAS No. 2060026-76-6) is a member of the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C₉H₁₆N₂O
- Molecular Weight : 168.24 g/mol
- IUPAC Name : [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Moderate in water |
| Stability | Stable under normal conditions |
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that certain pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
The compound's structural characteristics suggest potential antiparasitic activity. Similar compounds within the pyrazole class have demonstrated efficacy against various parasites, with some derivatives showing EC50 values as low as 0.010 μM in vitro . This indicates that [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol could be a candidate for further investigation in parasitic diseases.
The biological effects of [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol are hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes responsible for metabolic pathways in microorganisms.
- Receptor Modulation : It may bind to receptors involved in cellular signaling, affecting processes such as apoptosis and cell cycle regulation.
Study 1: Antimicrobial Efficacy
In a comparative study, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds similar to [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol exhibited substantial antibacterial activity, particularly against resistant strains of bacteria. The study highlighted the importance of functional groups in enhancing efficacy .
Study 2: Antiparasitic Potential
Another research effort focused on the antiparasitic properties of pyrazole derivatives. The findings revealed that modifications to the pyrazole ring could significantly enhance activity against Plasmodium species, suggesting that [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol might also possess similar potential .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent-Driven Polarity: The hydroxylmethyl group in [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol enhances hydrophilicity compared to purely alkylated analogues like 5-Ethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine .
Hydrogen-Bonding Potential: Unlike 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a/b in ), which feature both -NH₂ and -OH groups for hydrogen bonding , the target compound’s single -CH₂OH group may limit its capacity for intermolecular interactions.
The target compound’s simpler structure may prioritize synthetic accessibility over multifunctionality.
Computational Insights
For example, the electron-withdrawing -CH₂OH group may polarize the pyrazole ring, altering its acid-base behavior compared to alkylated analogues.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for [5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol, and how is purity ensured?
- Methodology :
- Synthesis : Refluxing pyrazole precursors (e.g., hydrazine hydrate, KOH) in ethanol under controlled conditions, followed by acidification (HCl) and filtration .
- Purification : Recrystallization using ethanol or ethanol/DMF mixtures to isolate high-purity solids .
- Quality Control : HPLC analysis (e.g., 99.8% purity checks) and spectroscopic validation (¹H NMR, IR, Mass) for structural confirmation .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Key Techniques :
- ¹H NMR : Assigns protons on the pyrazole ring and ethanol-derived hydroxyl groups.
- IR Spectroscopy : Identifies O-H (methanol) and C-N (pyrazole) stretching frequencies .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
Q. How is crystallographic data refined for pyrazole derivatives like this compound?
- Refinement Tools :
- SHELXL : Used for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Hydrogen atoms are placed in calculated positions with isotropic displacement parameters .
- Validation : R-factor convergence and residual density maps ensure structural accuracy .
Advanced Research Questions
Q. What computational strategies are applied to analyze electronic properties and noncovalent interactions?
- Advanced Methods :
- Multiwfn : Calculates electron localization functions (ELF) and electrostatic potentials (ESP) to map reactive sites .
- Noncovalent Interaction (NCI) Analysis : Visualizes van der Waals, hydrogen bonding, and steric repulsion via electron density derivatives (e.g., reduced density gradient plots) .
Q. How are intermediates like 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile optimized for scalable synthesis?
- Process Optimization :
- Catalytic Deprotection : HCl in methanol removes tetrahydropyran (THP) protecting groups efficiently .
- Cross-Coupling : Suzuki-Miyaura reactions using boronate esters and aryl halides under inert atmospheres .
- Yield Enhancement : Reduced pressure drying and temperature control (50–60°C) improve product recovery .
Q. What role do steric and electronic effects play in the compound’s biological activity?
- Structure-Activity Insights :
- Steric Effects : The isopropyl group at N1 enhances lipophilicity, potentially influencing membrane permeability .
- Electronic Effects : The pyrazole ring’s electron-withdrawing nature modulates binding affinity in receptor-ligand studies (e.g., androgen receptor antagonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
